molecular formula C24H17F4N3O2 B11276177 2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol

2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol

Cat. No.: B11276177
M. Wt: 455.4 g/mol
InChI Key: QIDFHGYGNVVSRO-UHFFFAOYSA-N
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Description

2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with amino, phenyl, and trifluoromethyl groups, as well as a phenol moiety substituted with a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol typically involves multi-step organic reactions The initial step often includes the formation of the pyrimidine ring through a condensation reaction between appropriate precursorsThe final step includes the attachment of the fluorophenyl group to the phenol moiety, often through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol moiety can yield quinones, while reduction of nitro groups can yield amines .

Scientific Research Applications

2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenol moiety can participate in hydrogen bonding, further stabilizing its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Amino-5-phenyl-6-(methyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol
  • 2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-YL]-5-[(4-chlorophenyl)methoxy]phenol

Uniqueness

The presence of the trifluoromethyl group in 2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol distinguishes it from similar compounds. This group significantly enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .

Properties

Molecular Formula

C24H17F4N3O2

Molecular Weight

455.4 g/mol

IUPAC Name

2-[2-amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C24H17F4N3O2/c25-16-8-6-14(7-9-16)13-33-17-10-11-18(19(32)12-17)21-20(15-4-2-1-3-5-15)22(24(26,27)28)31-23(29)30-21/h1-12,32H,13H2,(H2,29,30,31)

InChI Key

QIDFHGYGNVVSRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O

Origin of Product

United States

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